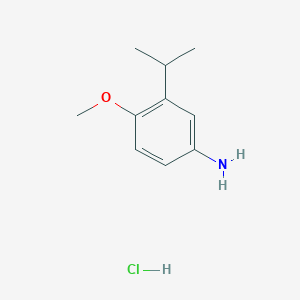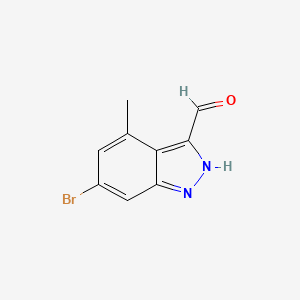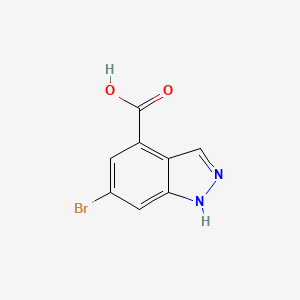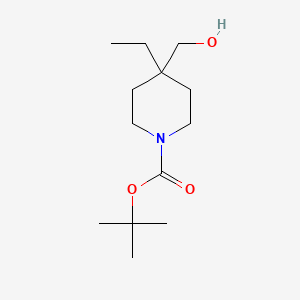
2-Isopropyl-4-amino anisole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-amino anisole hydrochloride (IPA) is a synthetic compound primarily used in the research and development of pharmaceuticals. It has a molecular formula of C10H16ClNO and a molecular weight of 201.69 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves processes such as nitration, conversion from the nitro group to an amine, and bromination . The Suzuki–Miyaura coupling reaction, which involves the conjoining of chemically differentiated fragments with a metal catalyst, is another method that could potentially be used .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4-amino anisole hydrochloride consists of 10 carbon atoms, 16 hydrogen atoms, one chlorine atom, and one nitrogen atom .Chemical Reactions Analysis
Amines, like 2-Isopropyl-4-amino anisole hydrochloride, can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . They can also be alkylated by reaction with a primary alkyl halide .科学的研究の応用
Synthesis of Pharmacologically Active Diazines
2-Isopropyl-4-amino anisole hydrochloride: is utilized in the synthesis of diazine alkaloids, which are central to a wide range of pharmacological applications. Diazines exhibit a plethora of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory properties . The compound serves as a building block for creating decorated diazines with improved druglikeness and ADME-Tox properties.
Antimicrobial and Antifungal Applications
The chemical structure of 2-Isopropyl-4-amino anisole hydrochloride allows it to be used in the development of antimicrobial and antifungal agents. Its derivatives can be synthesized to target specific microbial pathways, offering potential treatments for various infections .
Cardiovascular Therapeutics
Derivatives of this compound have been explored for their cardiovascular benefits. They can act as calcium channel antagonists or adenosine A2a receptor agonists/antagonists, which are crucial in managing blood pressure and heart rate .
Anti-Inflammatory and Analgesic Activities
The compound’s derivatives are investigated for their anti-inflammatory and analgesic effects. This makes them valuable in the treatment of chronic pain and inflammatory diseases .
Anticancer Research
2-Isopropyl-4-amino anisole hydrochloride: is a key intermediate in the synthesis of compounds with anticancer properties. It is particularly significant in the development of drugs targeting myeloid leukemia and breast cancer .
Neuroprotection and Ocular Therapeutics
The compound has applications in neuroprotection, specifically in protecting retinal ganglion cells. It also shows potential in causing vascular relaxation in the ocular ciliary artery, which is beneficial for eye health .
Metabolic Disorder Treatments
It plays a role in synthesizing derivatives that act as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, which are used in treating coronary heart disease and other metabolic disorders .
Hair Disorders Treatment
The compound’s derivatives have shown activity in treating hair disorders, providing a new avenue for dermatological research and treatment options .
特性
IUPAC Name |
4-methoxy-3-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)9-6-8(11)4-5-10(9)12-3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIOFSAQVTGBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646748 |
Source


|
| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-amino anisole hydrochloride | |
CAS RN |
91251-43-3 |
Source


|
| Record name | Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














